1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole

Übersicht

Beschreibung

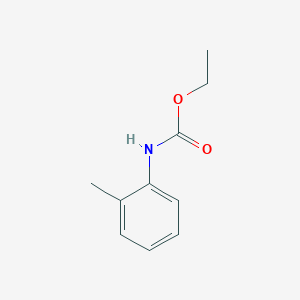

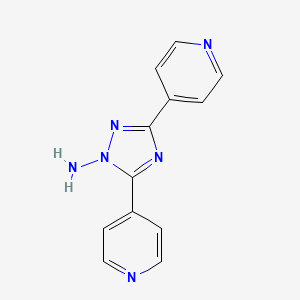

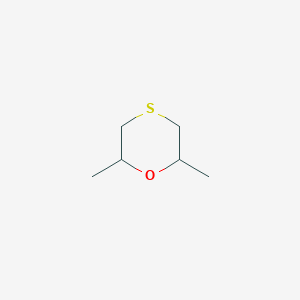

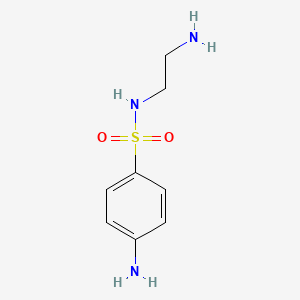

“1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole” is a chemical compound with the IUPAC name 3,5-dipyridin-4-yl-1,2,4-triazol-1-amine . It is also known by other synonyms such as CID199772 and LS-155756 .

Molecular Structure Analysis

The molecular structure of “this compound” is based on its IUPAC name, 3,5-dipyridin-4-yl-1,2,4-triazol-1-amine . This suggests that the compound contains a 1,2,4-triazole ring substituted with an amino group at the 1-position and two 4-pyridyl groups at the 3 and 5 positions.Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole serves as a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit unique structural features and thermal stabilities due to the ligand's ability to bridge metal ions, forming complex geometries and networks. For instance, syntheses and structures of four complexes with this ligand have demonstrated unusual two-dimensional layered motifs and one-dimensional ring-like infinite chains, highlighting the ligand's role in enabling diverse structural architectures with potential applications in catalysis, gas storage, and separation processes (Liu et al., 2008).

Corrosion Inhibition

The triazole derivatives, including those related to this compound, have been identified as effective corrosion inhibitors for metals in acidic media. These compounds exhibit strong adsorption onto metal surfaces, forming protective layers that significantly reduce corrosion rates. Their effectiveness is attributed to the triazole ring's ability to bind to metal surfaces, a property explored in studies that have synthesized new classes of corrosion inhibitors based on triazole derivatives for mild steel protection in acidic environments (Mernari et al., 1998).

Luminescent Properties

Research into coordination polymers and MOFs utilizing this compound has also revealed tunable luminescent properties. These properties are significant for developing sensors, optoelectronic devices, and materials for light-emitting applications. The luminescence stems from the ligand's ability to transfer energy efficiently within the crystal lattice or from the metal to the ligand, creating materials that can be engineered to exhibit specific emission wavelengths (Wang et al., 2010).

Eigenschaften

IUPAC Name |

3,5-dipyridin-4-yl-1,2,4-triazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6/c13-18-12(10-3-7-15-8-4-10)16-11(17-18)9-1-5-14-6-2-9/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRXNZCWLXNGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C(=N2)C3=CC=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197738 | |

| Record name | 1H-1,2,4-Triazole, 1-amino-3,5-bis(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4923-06-2 | |

| Record name | 1H-1,2,4-Triazole, 1-amino-3,5-bis(4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 1-amino-3,5-bis(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[10-(2,5-Dioxopyrrol-1-yl)decyl]pyrrole-2,5-dione](/img/structure/B1618468.png)